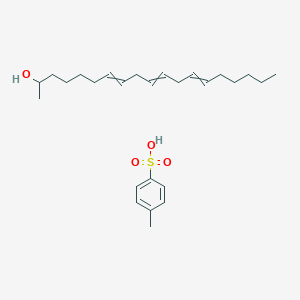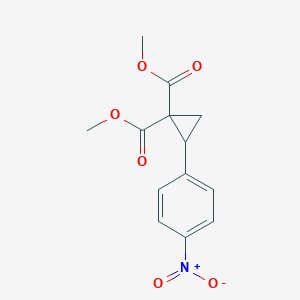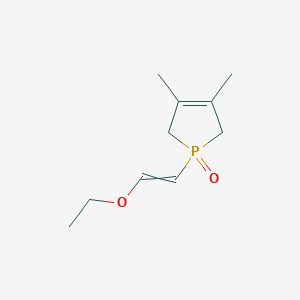
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a complex organic compound with a unique structure that includes an ethoxyethenyl group, dimethyl substitutions, and a phosphol-1-one core
Preparation Methods
The synthesis of 1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves several steps. The primary synthetic route includes the reaction of ethylene oxide with ethanol to form 2-ethoxyethanol . This intermediate is then subjected to further reactions to introduce the dimethyl and phosphol-1-one groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2-Ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as 2-ethoxyethanol and other phosphol derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of ethoxyethenyl and dimethyl substitutions, which confer distinct chemical and biological properties .
Properties
CAS No. |
61213-86-3 |
|---|---|
Molecular Formula |
C10H17O2P |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
1-(2-ethoxyethenyl)-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C10H17O2P/c1-4-12-5-6-13(11)7-9(2)10(3)8-13/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
OMDCCURSBFGKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CP1(=O)CC(=C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
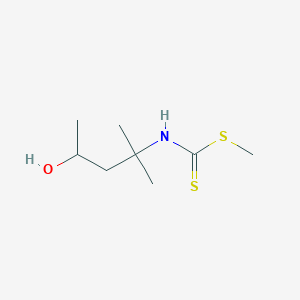
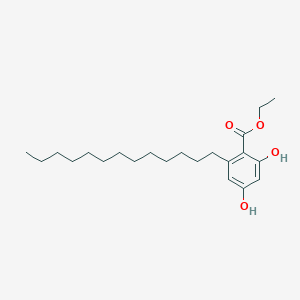
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
